BenchChemオンラインストアへようこそ!

1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS 2034417-78-0) is a synthetic, fluorinated piperidine amide building block with the molecular formula C₁₁H₁₉F₂NO and a molecular weight of 219.27 g·mol⁻¹. The compound incorporates a gem-difluoro substitution at the piperidine 4-position linked via an amide bond to a 3,3-dimethylbutanoyl group.

Molecular Formula C11H19F2NO
Molecular Weight 219.276
CAS No. 2034417-78-0
Cat. No. B2763131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one
CAS2034417-78-0
Molecular FormulaC11H19F2NO
Molecular Weight219.276
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CCC(CC1)(F)F
InChIInChI=1S/C11H19F2NO/c1-10(2,3)8-9(15)14-6-4-11(12,13)5-7-14/h4-8H2,1-3H3
InChIKeyYQAINKWGZCIUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS 2034417-78-0): Procurement-Relevant Structural and Pharmacochemical Profile


1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS 2034417-78-0) is a synthetic, fluorinated piperidine amide building block with the molecular formula C₁₁H₁₉F₂NO and a molecular weight of 219.27 g·mol⁻¹ [1]. The compound incorporates a gem-difluoro substitution at the piperidine 4-position linked via an amide bond to a 3,3-dimethylbutanoyl group. Its computed properties—XLogP3-AA of 2.5, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 20.3 Ų [1]—place it within a chemical space that favors passive membrane permeability and CNS penetration potential, consistent with the broader class of 4,4-difluoropiperidine-containing molecules [2]. The compound is commercially available from multiple suppliers at purities ≥98%, primarily as a research intermediate for medicinal chemistry and chemical biology applications .

Why 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one Cannot Be Substituted by Common Piperidine Analogs in SAR and Intermediate Workflows


Although structurally simple, 1-(4,4-difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one occupies a distinct chemical space defined by the simultaneous presence of a gem-difluoro motif and a sterically hindered tert-butyl acetyl group. Substitution with non-fluorinated analogs (e.g., 4,4-dimethylpiperidine or 4-hydroxypiperidine derivatives) immediately alters the conformational preference, basicity, and metabolic stability of the piperidine ring, as gem-difluoro groups are well-established modulators of pKa and oxidative metabolism [1]. Similarly, the positional isomer 1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one (CAS 2322055-80-9) shifts the steric bulk adjacent to the carbonyl, modifying the amide bond geometry and potentially the compound's reactivity profile in subsequent synthetic transformations . The cyclohexyl amide analog N-(4,4-difluorocyclohexyl)pivalamide (CAS 1865408-34-9) replaces the endocyclic nitrogen with an exocyclic amide linkage, fundamentally changing the hydrogen-bonding capacity and the compound's suitability as a piperidine-based building block . These structural differences preclude direct interchangeability in structure-activity relationship (SAR) studies or multi-step synthetic routes where the precise electronic and steric presentation of the 4,4-difluoropiperidine amide is required.

Quantitative Differentiation Evidence for 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one Against Its Closest Analogs


pKa Modulation by Gem-Difluoro Substitution: Impact on Piperidine Basicity

The gem-difluoro substitution at the piperidine 4-position reduces the basicity of the piperidine nitrogen compared to the non-fluorinated 4,4-dimethyl analog. Although experimentally measured pKa values for this specific amide are not available in the open literature, the class-level effect of gem-difluoro substitution on aliphatic amines is well established: the pKa of 4,4-difluoropiperidine is approximately 7.3, compared to approximately 10.5 for unsubstituted piperidine [1]. This approximately 3 log unit reduction in basicity translates to a lower fraction of protonated species at physiological pH, which can influence off-target ion channel activity, lysosomal trapping, and membrane permeability of downstream drug candidates incorporating this building block [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Conformational Restriction: Gem-Difluoro vs. Gem-Dimethyl Piperidine Ring Preferences

The 4,4-difluoropiperidine ring adopts a distinct conformational profile relative to its 4,4-dimethyl counterpart. Microwave spectroscopy and computational studies on 4,4-difluoropiperidine reveal that the gem-difluoro group imposes a stronger preference for the axial orientation of the C–F bonds due to hyperconjugative and electrostatic effects, whereas the gem-dimethyl analog exhibits a different equatorial/axial distribution of methyl groups [1]. In the context of the target amide, this conformational difference can alter the spatial presentation of the 3,3-dimethylbutanoyl group relative to the piperidine ring, potentially affecting molecular recognition by biological targets in downstream SAR studies.

Conformational Analysis Drug Design Structural Biology

Lipophilicity and CNS Multiparameter Optimization (MPO) Score Comparison

The computed XLogP3-AA for 1-(4,4-difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one is 2.5, with a TPSA of 20.3 Ų [1]. In comparison, the non-fluorinated analog 1-(4-hydroxypiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS 1090820-28-2) has a higher TPSA of 40.5 Ų (due to the hydroxyl group) and a lower computed logP of approximately 1.5 . The difluoro compound therefore falls more favorably within the CNS MPO desirability space (TPSA < 60–70 Ų, logP 1–3), and the absence of a hydrogen bond donor further distinguishes it from hydroxyl- or amino-substituted piperidine analogs, reducing the likelihood of active efflux by P-glycoprotein [2].

CNS Drug Design Physicochemical Properties ADME

Synthetic Utility: Amide Bond Stability and Reactivity as a Building Block

The tert-butyl acetyl group in the target compound provides steric shielding of the amide carbonyl, which confers greater resistance to nucleophilic attack and hydrolytic degradation compared to less hindered analogs such as 1-(4,4-difluoropiperidin-1-yl)ethanone or 1-(4,4-difluoropiperidin-1-yl)propan-1-one [1]. This steric protection is valuable in multi-step synthetic sequences where the amide bond must survive diverse reaction conditions. The compound serves as a stable, pre-formed amide building block that can be further functionalized at the piperidine nitrogen (if deprotected) or used directly in amide coupling strategies, in contrast to the free 4,4-difluoropiperidine (CAS 21987-29-1), which requires in situ amide bond formation that may be complicated by the reduced nucleophilicity of the fluorinated amine .

Synthetic Chemistry Building Block Amide Coupling

Positional Isomer Differentiation: 3,3-Dimethyl vs. 2,2-Dimethyl Substitution

The target compound (2034417-78-0) bears the gem-dimethyl group at the 3-position of the butanone chain, whereas the positional isomer (CAS 2322055-80-9) carries it at the 2-position. This positional difference alters the distance between the sterically bulky tert-butyl group and the amide carbonyl, directly affecting the conformational freedom of the acyl chain and the accessibility of the carbonyl for further transformations . In medicinal chemistry campaigns, such positional isomers can exhibit markedly different biological activities when incorporated into final target molecules, making isomerically pure procurement essential for reproducible SAR data. The target compound is supplied at 98% purity with confirmed identity , ensuring the correct isomer is used.

Isomer Purity Structure-Activity Relationship Procurement Specifications

Metabolic Soft Spot Analysis: Gem-Difluoro as a Blocking Group for CYP-Mediated Oxidation

The 4-position of the piperidine ring is a known site for CYP450-mediated oxidative metabolism. The incorporation of a gem-difluoro group at this position blocks oxidative pathways (e.g., hydroxylation) that would otherwise occur at the 4-methylene of unsubstituted or 4-methyl-substituted piperidine analogs [1]. This is supported by literature precedent showing that 4,4-difluoropiperidine-containing drug candidates exhibit improved metabolic stability in liver microsome assays compared to their non-fluorinated counterparts [2]. Although direct microsomal stability data for this specific building block are not publicly available, the class-level metabolic advantage of 4,4-difluoro substitution is well-documented in the development of orexin receptor antagonists and other CNS-penetrant clinical candidates [3].

Drug Metabolism CYP Inhibition Metabolic Stability

Procurement-Guiding Application Scenarios for 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one Based on Evidence


CNS Drug Discovery: Building Block for Brain-Penetrant Compound Libraries

With a computed XLogP3-AA of 2.5, TPSA of 20.3 Ų, and zero HBDs, this compound falls within the favorable CNS MPO space [1]. It is a suitable building block for generating focused libraries targeting CNS receptors where the 4,4-difluoropiperidine motif has demonstrated clinical relevance, such as orexin receptor antagonism [2]. Its reduced basicity (estimated pKa ~7.3) further aligns with design principles for minimizing peripheral off-target activity.

Metabolic Stability Optimization: Late-Stage Functionalization to Block Oxidative Hotspots

The gem-difluoro group at the piperidine 4-position serves as a pre-installed metabolic blocking group, eliminating a known site of CYP450-mediated oxidation [1]. This compound can be employed as an advanced intermediate in lead optimization programs where metabolic soft spot analysis has identified piperidine ring oxidation as a clearance liability. The sterically protected tert-butyl acetyl amide further ensures chemical stability during downstream synthetic manipulations [2].

Isomerically Defined SAR Probe for Acyl Chain Length and Branching Studies

The unambiguous 3,3-dimethyl substitution pattern (confirmed by InChIKey YQAINKWGZCIUGI-UHFFFAOYSA-N and vendor-supplied analytical data at 98% purity) makes this compound a well-defined probe for SAR studies investigating the effect of steric bulk distance from the amide carbonyl [1]. It is differentiated from the 2,2-dimethyl positional isomer (CAS 2322055-80-9) and from linear acyl chain analogs, enabling precise structure-activity correlations when the compound is used as a synthetic intermediate.

pKa-Modulated Piperidine Library Design for Lysosomal Trapping Mitigation

The approximately 3 log unit reduction in piperidine basicity imparted by 4,4-difluoro substitution reduces the fraction of protonated amine at lysosomal pH (pH ~5), thereby decreasing the risk of lysosomal trapping—a common liability of highly basic piperidine-containing compounds [1]. This building block is therefore strategically valuable for medicinal chemistry programs targeting intracellular or CNS receptors where lysosomal accumulation could confound efficacy and toxicity readouts.

Quote Request

Request a Quote for 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.